
Cadmium-109
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium-109 is a radioactive isotope of cadmium with a half-life of 461 days. It is used in various scientific research applications, including biological and medical research.
Wirkmechanismus
Cadmium-109 emits gamma radiation, which allows it to be detected and tracked in biological and medical studies. It is also a heavy metal, which means that it can bind to proteins and other cellular components, disrupting their function and causing cellular damage.
Biochemische Und Physiologische Effekte
Cadmium-109 has been shown to have a range of biochemical and physiological effects. It can accumulate in various organs and tissues, including the liver, kidneys, and bones. It can also interfere with the function of enzymes and other cellular components, leading to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cadmium-109 in lab experiments is its ability to be tracked using gamma radiation. This allows researchers to study the movement of cadmium in living organisms and to monitor its effects on cellular function. However, one of the limitations of using Cadmium-109 is its relatively short half-life, which means that it must be used soon after synthesis.
Zukünftige Richtungen
There are many potential future directions for research involving Cadmium-109. One area of interest is the development of new methods for tracking the movement of cadmium in living organisms. Another area of interest is the study of the effects of cadmium on cellular function and the development of new therapies to mitigate these effects.
Conclusion
Cadmium-109 is a radioactive isotope of cadmium that is widely used in scientific research applications. It is synthesized by neutron activation of cadmium-108 in a nuclear reactor and emits gamma radiation, which allows it to be tracked in biological and medical studies. Cadmium-109 has a range of biochemical and physiological effects and can accumulate in various organs and tissues. While it has limitations, including its short half-life, there are many potential future directions for research involving Cadmium-109.
Synthesemethoden
Cadmium-109 is synthesized by neutron activation of cadmium-108 in a nuclear reactor. The process involves exposing cadmium-108 to a neutron flux, which results in the absorption of a neutron and the conversion of cadmium-108 to cadmium-109.
Wissenschaftliche Forschungsanwendungen
Cadmium-109 is widely used in scientific research applications, including biological and medical research. It is commonly used as a tracer in biological studies to track the movement of cadmium in living organisms. It is also used in medical research to study the effects of cadmium on human health.
Eigenschaften
CAS-Nummer |
14109-32-1 |
|---|---|
Produktname |
Cadmium-109 |
Molekularformel |
Cd |
Molekulargewicht |
108.90499 g/mol |
IUPAC-Name |
cadmium-109 |
InChI |
InChI=1S/Cd/i1-3 |
InChI-Schlüssel |
BDOSMKKIYDKNTQ-OIOBTWANSA-N |
Isomerische SMILES |
[109Cd] |
SMILES |
[Cd] |
Kanonische SMILES |
[Cd] |
Synonyme |
109Cd radioisotope Cadmium-109 Cd-109 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



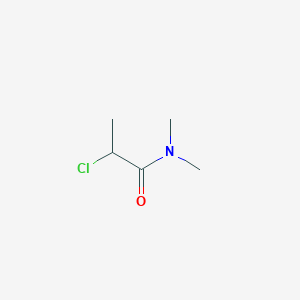
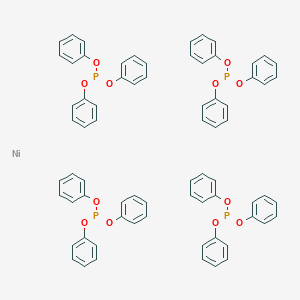
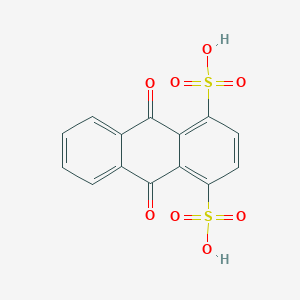
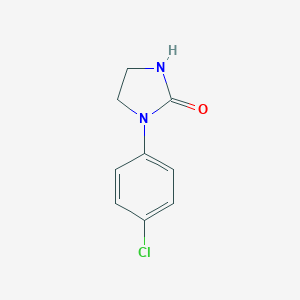
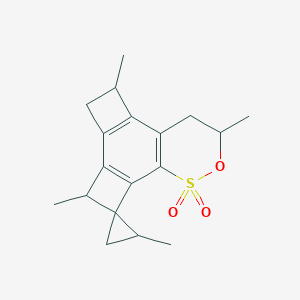

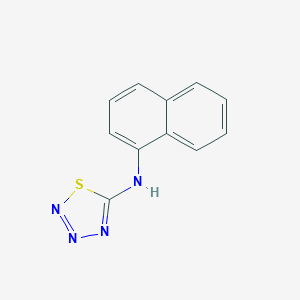
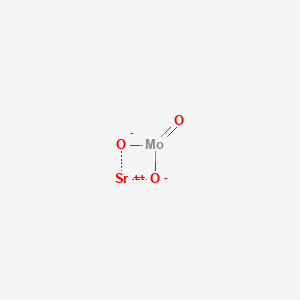
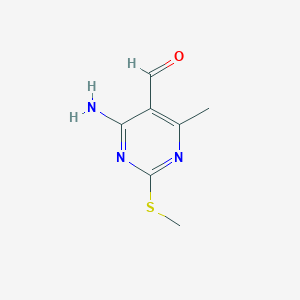
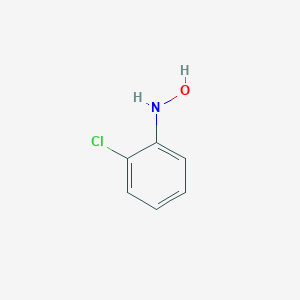
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
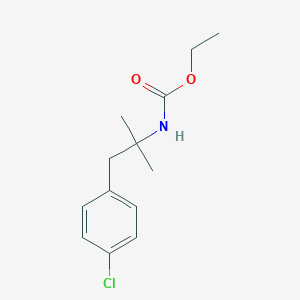
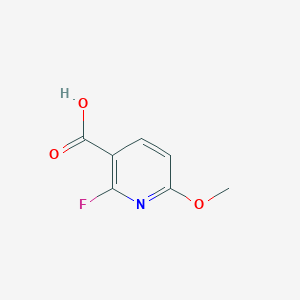
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)